molecular formula C13H10FNO3S2 B2909143 3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380889-37-2

3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2909143
CAS No.: 380889-37-2
M. Wt: 311.35
InChI Key: JMMGIZJBDBDYTC-JXMROGBWSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a (5E)-configured 3-fluorophenylmethylidene substituent at position 3. The 3-fluorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMGIZJBDBDYTC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound that features a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety. This unique structural configuration suggests potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing the findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNO3S2, with a molecular weight of approximately 311.4 g/mol. The compound's structure includes:

  • Thiazolidine ring : Contributes to reactivity and biological properties.
  • Fluorophenyl group : Enhances pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve:

  • Binding to specific receptors or enzymes : Modulating cellular responses related to tumor growth.
  • Inhibition of cell proliferation : Notably in cell lines such as K562 and MCF-7.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF-7>100
HCT116>100
NIH 3T3>100

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Comparatively, doxorubicin, a well-known anticancer agent, shows significantly lower IC50 values across these cell lines, underscoring the need for further optimization of the compound's efficacy.

The biological activity of this compound may involve:

  • Receptor modulation : Potential interaction with PPARγ and other nuclear receptors involved in metabolic processes and inflammation.
  • Enzyme inhibition : Targeting specific enzymes within cancerous pathways.

Case Studies

Recent studies have explored the compound's pharmacokinetic properties and molecular docking analyses to predict its binding affinities to various biological targets.

Table 2: Molecular Docking Results for 3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]propanoic acid

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These results indicate a strong binding affinity to PPARγ and VEGFR2, suggesting potential therapeutic applications in cancer treatment and metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-[(5E)-4-Oxo-5-(3-Pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid
  • Substituent : 3-Pyridinylmethylene (heteroaromatic).
  • This enhances aqueous solubility compared to the 3-fluorophenyl analog but may reduce membrane permeability. The nitrogen also allows for coordination with metal ions or hydrogen bonding in biological targets .
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid
  • Substituent : 4-Methoxyphenylmethylidene (electron-donating).
  • However, its para-position may sterically hinder binding compared to the meta-fluorine in the target compound. The methoxy group also raises logP, reducing solubility .
3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic Acid
  • Substituent : Furan-2-ylmethylidene (heterocyclic).
  • Impact : The furan ring’s oxygen atom improves solubility but reduces aromaticity compared to phenyl analogs. This may weaken hydrophobic interactions but facilitate hydrogen bonding. The (5Z)-configuration (vs. 5E in the target compound) could alter molecular geometry and binding kinetics .

Modifications to the Side Chain

Ethyl 3-[(5E)-4-Oxo-2-sulfanylidene-5-(Thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
  • Modification: Ethyl ester replaces propanoic acid.
  • Impact: Esterification reduces polarity and increases lipophilicity, enhancing cell membrane penetration but limiting ionic interactions. The thiophene group (vs.
5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic Acid
  • Modification: Propanoylamino-2-hydroxybenzoic acid side chain.
  • The 2-chlorophenyl group increases steric bulk and electronegativity compared to 3-fluorophenyl .

Extended Conjugation Systems

3-[[2-[(5Z)-4-Oxo-5-[(E)-3-Phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic Acid
  • Modification : Extended cinnamylidene group.
  • The (E)-configuration of the propenylidene group may optimize spatial alignment with target sites .
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid
  • Modification : Pyridopyrimidine-fused aromatic system.
  • Impact: The fused heterocycle increases molecular rigidity and planar surface area, favoring intercalation or binding to flat enzymatic active sites. The 4-fluorophenoxy group adds steric and electronic complexity .

Comparative Data Table

Compound Name Aromatic Substituent Side Chain Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluorophenylmethylidene Propanoic acid ~323.39 (calc.) High solubility, E-configuration, electron-withdrawing fluorine
2-[(5E)-4-Oxo-5-(3-Pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid 3-Pyridinylmethylene Propanoic acid 323.38 Enhanced polarity, pyridine coordination
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid 4-Methoxyphenylmethylidene Propanoic acid 323.39 Increased logP, para-substitution steric effects
Ethyl 3-[(5E)-4-Oxo-2-sulfanylidene-5-(Thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-ylmethylidene Ethyl ester 327.40 Higher lipophilicity, sulfur-mediated interactions
3-[[2-[(5Z)-4-Oxo-5-[(E)-3-Phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic Acid Cinnamylidene Acetyl-amino propanoic acid 431.48 (calc.) Extended conjugation, enhanced π-stacking

Key Findings and Implications

  • Stereochemistry : The (5E)-configuration in the target compound and analogs like ensures optimal spatial arrangement for interactions, whereas (5Z)-isomers (e.g., ) may exhibit divergent activity.
  • Biological Relevance: Structural motifs such as the propanoic acid side chain (target compound) or hydroxybenzoic acid () are critical for solubility and target engagement, while esterified derivatives () prioritize membrane permeability.

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